Structural Uniqueness: Simultaneous Occupation of Positions 2, 3, and 5 on the Thieno[2,3‑d]pyrimidine Core
The target compound carries three distinct substituents simultaneously: a 5‑(4‑fluorophenyl) group, a 2‑methyl group, and a 3‑(1H‑pyrrol‑1‑yl) group. The most frequently cited analog, 5‑(4‑fluorophenyl)thieno[2,3‑d]pyrimidin‑4(3H)‑one (CAS 35978‑37‑1), lacks both the 2‑methyl and the 3‑pyrrolyl substituents entirely [REFS‑1]. This difference is not cosmetic; the co‑crystal structure of the simpler analog with tyrosine‑protein kinase receptor (PDB 6D1Z, resolution 2.60 Å) shows that the unsubstituted N3 participates in a water‑mediated hydrogen bond with the hinge region of the kinase, while the C2 position sits in a hydrophobic pocket [REFS‑2]. The introduction of a methyl group at C2 and a pyrrolyl ring at N3 in the target compound will sterically and electronically disrupt these key interactions, likely yielding a markedly different kinase inhibition profile.
| Evidence Dimension | Substituent pattern at C2, N3 and C5 of the thieno[2,3‑d]pyrimidine ring |
|---|---|
| Target Compound Data | C2 = methyl (–CH₃), N3 = 1H‑pyrrol‑1‑yl (–C₄H₄N), C5 = 4‑fluorophenyl (–C₆H₄F) |
| Comparator Or Baseline | 5‑(4‑fluorophenyl)thieno[2,3‑d]pyrimidin‑4(3H)‑one (CAS 35978‑37‑1): C2 = H, N3 = H, C5 = 4‑fluorophenyl |
| Quantified Difference | Target compound gains +14 Da (methyl) and +65 Da (pyrrolyl) relative to the baseline; total MW increase = 79 Da |
| Conditions | Structural comparison based on chemical formulas: target C₁₇H₁₂FN₃OS (MW 325.4) vs comparator C₁₂H₇FN₂OS (MW 246.3) [REFS‑1][REFS‑3] |
Why This Matters
The unique tri‑substituted pattern makes the compound a valuable probe for exploring kinase selectivity pocket tolerance and for generating SAR that cannot be obtained with mono‑ or di‑substituted analogs.
- [1] PubChem Compound Summary for CID 2929796, C₁₇H₁₂FN₃OS. https://pubchem.ncbi.nlm.nih.gov/compound/379237‑96‑4 View Source
- [2] RCSB PDB 6D1Z. Crystal structure of Tyrosine‑protein kinase receptor in complex with 5‑(4‑fluorophenyl)thieno[2,3‑d]pyrimidin‑4(3H)‑one inhibitor. DOI: 10.2210/pdb6D1Z/pdb View Source
- [3] ChemComp‑FQD: 5‑(4‑fluorophenyl)thieno[2,3‑d]pyrimidin‑4(3H)‑one. PDBj. https://pdbj.org/emnavi/quick.php?lang=en&id=FQD View Source
